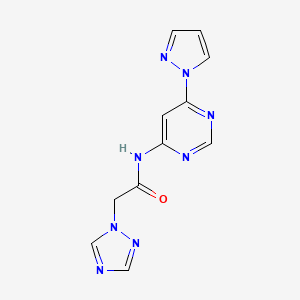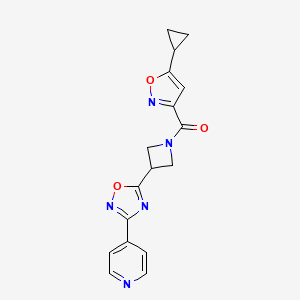![molecular formula C15H21N7 B2750840 N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415628-86-1](/img/structure/B2750840.png)
N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'DMPP' and is a member of the pyrimidine family of compounds. The ability of DMPP to interact with specific receptors in the human body has made it an attractive compound for research purposes.
作用机制
The mechanism of action of DMPP involves its ability to bind to the adenosine A1 receptor and activate a signaling pathway that leads to various physiological effects. The binding of DMPP to the receptor results in the activation of a G protein, which leads to the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP levels. This signaling pathway ultimately leads to the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DMPP can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, DMPP has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that DMPP can improve cardiac function and reduce the severity of ischemic injury in animal models.
实验室实验的优点和局限性
One of the primary advantages of DMPP for lab experiments is its specificity for the adenosine A1 receptor. This specificity allows researchers to study the effects of DMPP on specific physiological processes that are regulated by this receptor. However, one of the limitations of DMPP is its relatively low potency compared to other compounds that target the adenosine A1 receptor. This limitation may require higher concentrations of DMPP to achieve the desired effects, which can be problematic for some experiments.
未来方向
There are several future directions for research involving DMPP. One area of research is the development of drugs that target the adenosine A1 receptor for the treatment of various diseases such as cardiovascular disease, cancer, and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of DMPP and its effects on various physiological processes. Finally, the development of more potent analogs of DMPP may lead to improved therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of DMPP involves the reaction of 2-methylpyrimidine-4-carboxylic acid with N,N-dimethyl-1,4-diaminobutane in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction results in the formation of DMPP as a white solid that is soluble in water and organic solvents.
科学研究应用
DMPP has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been in the development of drugs that target specific receptors in the human body. DMPP has been shown to interact with the adenosine A1 receptor, which is involved in the regulation of various physiological processes such as blood flow, heart rate, and neurotransmitter release.
属性
IUPAC Name |
N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-16-6-5-14(18-12)21-8-10-22(11-9-21)15-17-7-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDRRDSTRYCOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2750757.png)




![4-(N,N-dibutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2750766.png)
![N-(3,4-difluorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2750768.png)
![4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2750769.png)
![N-(4-butylphenyl)-2-(1-oxo-4-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2750772.png)

![(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2750775.png)
![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2750776.png)
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B2750777.png)
